Thermospermine

Übersicht

Beschreibung

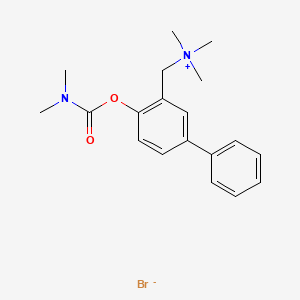

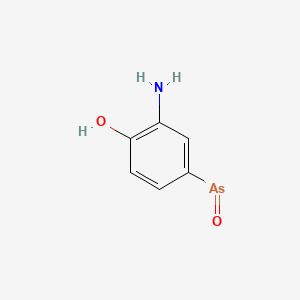

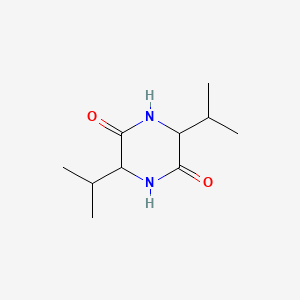

Thermospermine is a structural isomer of spermine, which is one of the polyamines studied extensively in the past . It is produced from spermidine by the action of thermospermine synthase encoded by a gene named ACAULIS5 (ACL5) in plants .

Synthesis Analysis

The Arabidopsis genome has four genes encoding S-adenosyl methionine decarboxylase (AdoMetDC or SAMDC), which provides an aminopropyl donor for the synthesis of polyamines and the vascular-specific SAMDC4 is involved in thermospermine biosynthesis . A solid-phase synthesis using a nitrobenzenesulfonyl (Ns) strategy can provide thermospermine on a gram scale .

Molecular Structure Analysis

Thermospermine is a structural isomer of spermine and is produced from spermidine . More detailed molecular structure analysis can be found in the referenced papers .

Chemical Reactions Analysis

Thermospermine synthase (EC 2.5.1.79, TSPMS, ACL5) is an enzyme that catalyzes the chemical reaction to produce thermospermine . The reaction involves the conversion of spermidine to thermospermine .

Wissenschaftliche Forschungsanwendungen

Role in Xylem Vessel Proliferation

Thermospermine plays a key role in the negative control of the proliferation of xylem vessels . It enhances the translation of specific mRNAs that contain a conserved upstream open-reading-frame (uORF) in the 5’ leader region . This function is crucial for the proper development of plants.

Influence on Plant Growth

The Arabidopsis mutant, acaulis5 (acl5), which is defective in the biosynthesis of thermospermine, displays excessive proliferation of xylem vessels with dwarfed growth . This suggests that thermospermine is essential for normal plant growth and development.

Regulation of mRNA Translation

Thermospermine has been found to enhance the translation of specific mRNAs that contain a conserved upstream open-reading-frame (uORF) in the 5’ leader region . This function is important for the regulation of gene expression in plants.

Resistance to Pseudomonas Viridiflava

Thermospermine catabolism increases Arabidopsis thaliana resistance to Pseudomonas viridiflava . This suggests that thermospermine could play a role in plant defense mechanisms against certain bacterial pathogens.

Effect on Polyamine-Related Genes

Research has shown that treatment of seedlings with thermospermine can affect the expression of polyamine-related genes in the root . This indicates that thermospermine may have a regulatory role in the expression of genes related to polyamine metabolism.

Potential Role in Wood Biomass Production

Thermospermine is a novel type of plant growth regulator and may also serve in the control of wood biomass production . This suggests that thermospermine could have potential applications in forestry and bioenergy production.

Wirkmechanismus

Target of Action

Thermospermine, a structural isomer of spermine, primarily targets the process of xylem differentiation in plants . It is produced from spermidine by the action of thermospermine synthase, encoded by a gene named ACAULIS5 (ACL5) in plants . The ACL5 gene is expressed specifically during xylem formation, from procambial cells to differentiating xylem vessels .

Mode of Action

Thermospermine interacts with its targets by acting on the translation of specific mRNAs containing upstream open reading frames (uORFs) . This interaction results in the repression of xylem differentiation . It is suggested that thermospermine may directly target the translation machinery for specific genes .

Biochemical Pathways

The biosynthesis of thermospermine involves the conversion of arginine to ornithine by arginase, followed by the decarboxylation of ornithine to form putrescine . Putrescine is then successively converted to the triamine spermidine and the tetramine thermospermine by spermidine synthase (SPDS) and thermospermine synthase (ACL5), respectively .

Pharmacokinetics

It is known that thermospermine is present in some bacteria and most plants .

Result of Action

The action of thermospermine results in the repression of xylem differentiation, leading to the control of plant growth . Loss-of-function mutants of ACL5 display overproliferation of xylem vessels along with severe dwarfism . This suggests that thermospermine plays a crucial role in the negative control of the proliferation of xylem vessels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thermospermine. For instance, thermospermine has been shown to have a dual primordial function in organ development and stress responses in M. polymorpha . It is suggested that thermospermine acquired these functions for adaptation to the terrestrial environment during land plant evolution .

Safety and Hazards

Eigenschaften

IUPAC Name |

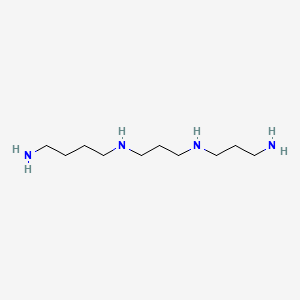

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODDBCGMRAFLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221096 | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70862-11-2 | |

| Record name | Thermospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thermospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benz[a]acridine](/img/structure/B1217974.png)

![3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1217984.png)